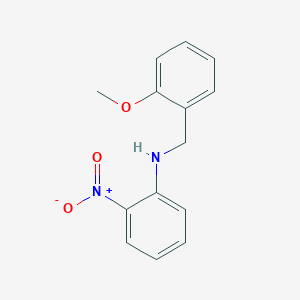

![molecular formula C12H26N4 B177251 1,4,8,11-四氮杂双环[6.6.2]十六烷 CAS No. 130701-19-8](/img/structure/B177251.png)

1,4,8,11-四氮杂双环[6.6.2]十六烷

描述

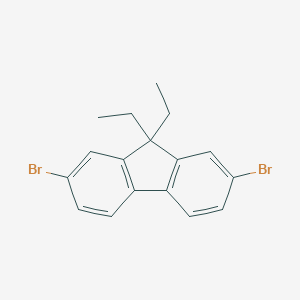

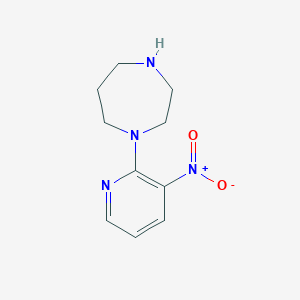

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane is a macrocyclic compound with the molecular formula C12H26N4. It is known for its unique structure, which includes four nitrogen atoms within a bicyclic framework. This compound is also referred to as a cross-bridged cyclam and is recognized for its high stability and strong chelating properties .

科学研究应用

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.

准备方法

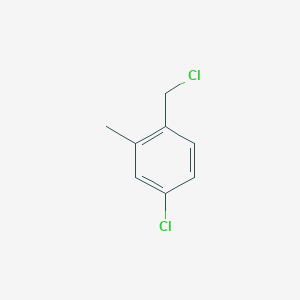

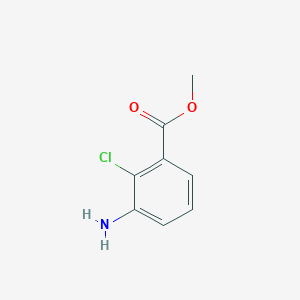

The synthesis of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane typically involves the cyclization of linear tetraamines. One common method includes the reaction of 1,4,8,11-tetraazacyclotetradecane with formaldehyde and formic acid under acidic conditions. This reaction forms the bicyclic structure through a series of condensation and cyclization steps .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

化学反应分析

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions produce various N-substituted derivatives.

作用机制

The mechanism of action of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as electron donors, coordinating with metal ions to form chelates. This chelation process stabilizes the metal ions and can modulate their reactivity and bioavailability .

In biological systems, the compound can target specific metal ions, influencing various biochemical pathways. For example, in radiopharmaceutical applications, it can enhance the stability and targeting of radioactive isotopes, improving their efficacy in imaging and therapy .

相似化合物的比较

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane can be compared with other macrocyclic compounds such as:

Cyclam (1,4,8,11-tetraazacyclotetradecane): While both compounds have four nitrogen atoms, cyclam lacks the bicyclic structure, resulting in different chelating properties and stability.

Cyclen (1,4,7,10-tetraazacyclododecane): Cyclen has a smaller ring size and different nitrogen positioning, leading to variations in metal ion coordination and complex stability.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA includes additional carboxylate groups, enhancing its chelating ability and making it highly effective in medical imaging applications.

The uniqueness of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane lies in its cross-bridged structure, which provides exceptional stability and strong chelating properties, making it highly valuable in various scientific and industrial applications .

属性

IUPAC Name |

1,4,8,11-tetrazabicyclo[6.6.2]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4/c1-3-13-5-10-16-8-2-4-14-6-9-15(7-1)11-12-16/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBKVQRWBGOVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN2CCCNCCN(C1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327978 | |

| Record name | 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130701-19-8 | |

| Record name | 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

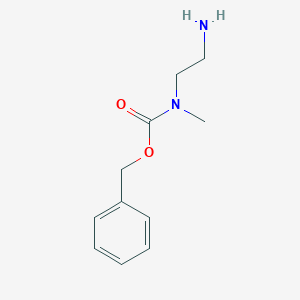

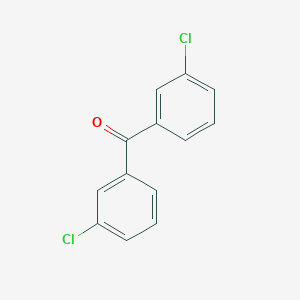

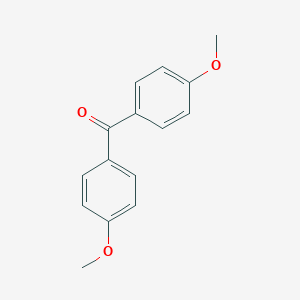

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

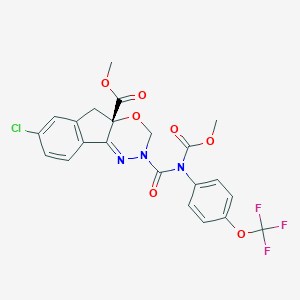

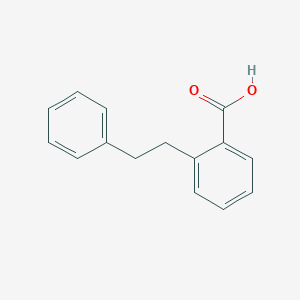

Feasible Synthetic Routes

A: 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane itself is not a drug but a macrocyclic ligand that readily forms stable complexes with various metal ions, particularly Cu(II). [] These metal complexes, when conjugated to targeting moieties like peptides, can interact with specific biological targets. For instance, conjugates of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane with somatostatin analogs exhibit high affinity for somatostatin receptors (SSTr), particularly subtype 2 (SSTr2), which are overexpressed in many neuroendocrine tumors. [, ] Binding to these receptors can inhibit tumor growth and facilitate imaging of SSTr-positive tumors. [, ] The downstream effects depend on the specific targeting moiety and the metal ion used.

ANone:

- Spectroscopic Data: While specific spectroscopic data is not extensively detailed within the provided abstracts, the compound's structure has been confirmed through methods such as X-ray crystallography. [, ] These studies confirm the cis-folded conformation of the ligand, which allows it to effectively coordinate metal ions within its cavity. []

A: 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane derivatives demonstrate remarkable stability under various conditions, particularly when complexed with metal ions. [, ] The cross-bridged structure of this macrocycle enhances the kinetic stability of its metal complexes, making them less susceptible to transchelation in vivo compared to their non-bridged counterparts like TETA. [, ]

A: Metal complexes of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, particularly those with manganese, exhibit catalytic activity in various oxidation reactions. [, , , , ] For example, they have been shown to catalyze the oxidation of water and alcohols using sodium periodate as an oxidant. [] Mechanistic studies suggest that the high catalytic activity stems from the formation of highly reactive manganese-hydroperoxo intermediates. [, ] These complexes also demonstrate activity in olefin epoxidation, with evidence pointing to the involvement of both radical and non-radical pathways involving various manganese intermediates. [, ]

A: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the electronic structure and reaction mechanisms of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane metal complexes. [, ] These studies provided insights into the reactivity of different manganese intermediates (e.g., MnIV-hydroperoxo, MnV-oxo) involved in epoxidation reactions and highlighted the role of electronic and steric factors in determining their reactivity. [, ]

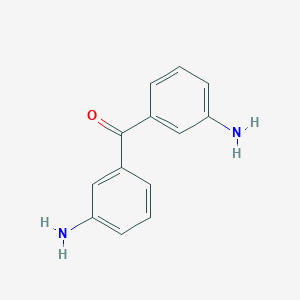

A: Modifications to the 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane scaffold can significantly influence its complexation properties, stability, and biological activity. [, , , ] For example, introducing pendant arms with different functional groups (e.g., carboxymethyl, amidoethyl) can alter the charge, solubility, and pharmacokinetic properties of its metal complexes. [, , ] These modifications can also impact the binding affinity and selectivity of the complexes towards specific biological targets. [, ]

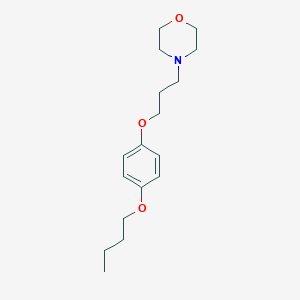

A: 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane metal complexes, especially those incorporating copper, demonstrate high in vivo stability, attributed to the rigid cross-bridged structure. [, ] This enhanced stability translates to reduced transchelation and improved pharmacokinetic profiles, making them suitable for applications like PET imaging and targeted radiotherapy. [, ] Formulation strategies involving liposomes and polyethylene glycol (PEG) conjugation have been explored to further enhance the stability, circulation time, and target specificity of these complexes. []

A: The pharmacokinetic and pharmacodynamic (PK/PD) properties of 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane complexes are highly dependent on the conjugated targeting moiety and the metal ion used. [, , , ] Studies with radiolabeled conjugates have demonstrated rapid blood clearance, varying degrees of liver and kidney uptake, and significant tumor accumulation depending on the target. [, , , ] For example, 64Cu-CB-TE2A-Y3-TATE exhibited improved clearance from non-target organs and higher tumor uptake compared to its TETA counterpart in a rat model. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。